molecular formula C18H18BrFN2O B3571654 1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine

1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B3571654
M. Wt: 377.2 g/mol
InChI Key: NYJHOFGVHATCPY-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine, also known as BBFP, is a chemical compound that belongs to the family of piperazine derivatives. BBFP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine is not fully understood. However, it is believed to act as a dopamine and serotonin receptor antagonist. 1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to bind to the dopamine D2 and serotonin 5-HT2A receptors with high affinity, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to decrease locomotor activity and induce catalepsy, which are indicative of its effects on the central nervous system. 1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine has also been shown to decrease dopamine and serotonin release in the brain, which may contribute to its potential as a drug candidate for the treatment of various psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine is its high affinity for the dopamine D2 and serotonin 5-HT2A receptors, which makes it a useful tool compound for studying the mechanism of action of various drugs. However, one limitation of 1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine. One potential direction is to investigate its potential as a drug candidate for the treatment of various psychiatric disorders, particularly depression and anxiety. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine and its potential as a tool compound for studying the pharmacology of various drugs.

Scientific Research Applications

1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, 1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine has been studied for its effects on the central nervous system, particularly on the dopamine and serotonin systems. In pharmacology, 1-(4-bromobenzyl)-4-(3-fluorobenzoyl)piperazine has been evaluated for its potential as a tool compound for studying the mechanism of action of various drugs.

properties

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O/c19-16-6-4-14(5-7-16)13-21-8-10-22(11-9-21)18(23)15-2-1-3-17(20)12-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJHOFGVHATCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Bromobenzyl)piperazin-1-yl](3-fluorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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